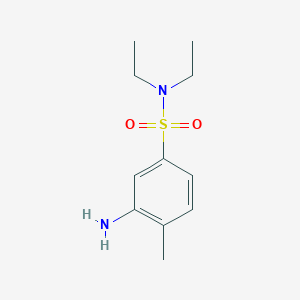
3-amino-N,N-diethyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N,N-diethyl-4-methylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Amino-N,N-diethyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H20N2O2S
- Molecular Weight : 256.36 g/mol
The compound features an amino group and a sulfonamide moiety, which are critical for its biological interactions. The presence of diethyl and methyl substituents enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The sulfonamide group can participate in hydrogen bonding, which is essential for enzyme inhibition and modulation of biochemical pathways.
Interaction with Enzymes
Research indicates that sulfonamides often act as inhibitors of carbonic anhydrase (CA) isoforms. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against CA IX and CA XII, which are associated with tumor growth and metastasis .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
- Tested Bacteria :
- Staphylococcus aureus
- Escherichia coli
- Proteus mirabilis
In vitro studies demonstrated that this compound exhibited varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. It has been noted that sulfonamide derivatives can inhibit glyoxalase I (Glo-I), an enzyme implicated in cancer cell proliferation. The inhibition of Glo-I by compounds similar to this compound suggests a promising avenue for developing anticancer agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Antibacterial Activity Study :
- Enzyme Inhibition Studies :
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-N,N-diethylbenzenesulfonamide | Similar to 3-amino derivative | Moderate antibacterial activity |
| 3-Amino-N,N-dimethylbenzenesulfonamide | Lacks diethyl groups | Reduced enzyme inhibition potency |
| 3-Amino-N,N-diethyl-4,5-dimethylbenzenesulfonamide | Additional methyl groups | Enhanced reactivity and potential |
The unique structural features of this compound contribute to its distinct biological activity compared to related compounds.
Propiedades
IUPAC Name |
3-amino-N,N-diethyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)10-7-6-9(3)11(12)8-10/h6-8H,4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPZZPGQCSFZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407317 |
Source


|
| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17354-60-8 |
Source


|
| Record name | 3-amino-N,N-diethyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














